N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide
Description
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide is a synthetic small molecule characterized by a brominated indole core linked via an ethyl group to a 3,5-dimethyl-4-isoxazolecarboxamide moiety. The isoxazole carboxamide group contributes to metabolic stability and solubility, critical for pharmacokinetic optimization.
Properties
Molecular Formula |
C16H16BrN3O2 |
|---|---|
Molecular Weight |
362.22 g/mol |
IUPAC Name |
N-[2-(6-bromoindol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C16H16BrN3O2/c1-10-15(11(2)22-19-10)16(21)18-6-8-20-7-5-12-3-4-13(17)9-14(12)20/h3-5,7,9H,6,8H2,1-2H3,(H,18,21) |
InChI Key |
UBRCMTDTZYSFID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCCN2C=CC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-Bromoindole
The 6-bromoindole core serves as the foundational building block for this compound. A scalable four-step synthesis route is employed, beginning with para-aminotoluene :
-
Diazotization : Treatment of para-aminotoluene with sodium nitrite in hydrobromic acid at 0–5°C generates the diazonium salt.
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Bromination : The diazonium salt undergoes bromination with copper(I) bromide in HBr, yielding 4-bromo-1-methyl-2-nitrobenzene.
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Ring Closure : Reduction of the nitro group with iron powder in acetic acid produces the indoline intermediate, which is dehydrogenated using palladium on carbon to form 6-bromoindole .
Key challenges include minimizing byproducts during bromination and optimizing dehydrogenation conditions. The final product is purified via column chromatography, achieving yields of 65–70% .
The introduction of the ethylamine side chain at the indole nitrogen is achieved through alkylation:
-
Alkylation with 2-Bromoethylamine Hydrobromide :
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6-Bromoindole is reacted with 2-bromoethylamine hydrobromide in the presence of sodium hydride (NaH) in dry tetrahydrofuran (THF) at 60°C .
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The reaction proceeds via nucleophilic substitution, yielding N-(2-aminoethyl)-6-bromoindole.
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Optimization : Excess NaH must be avoided to prevent isomerization of the ethylamine side chain .
-
-
Protection-Deprotection Strategy :
-
To mitigate side reactions, the amine group is protected as a phthalimide derivative using phthalic anhydride.
-
After alkylation, the phthalimide group is removed via hydrazinolysis, regenerating the free amine.
-
Synthesis of 3,5-Dimethyl-4-isoxazolecarboxylic Acid
The isoxazole moiety is constructed using a Hantzsch-type cyclization:
-
Formation of the Isoxazole Ring :
-
Hydrolysis to Carboxylic Acid :
Characterization Data :
Amide Bond Formation
The final step involves coupling the amine and carboxylic acid components:
-
Activation of the Carboxylic Acid :
-
Coupling Reaction :
Reaction Conditions and Yields :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Alkylation | NaH, THF, 60°C | 78 |
| Isoxazole hydrolysis | NaOH, HCl | 85 |
| Amide coupling | EDC/HOBt, DMF | 65 |
Purification and Characterization
The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) and recrystallized from ethanol .
Analytical Data :
-
HRMS (ESI) : m/z calculated for C₁₆H₁₇BrN₃O₂ [M+H]⁺: 378.04, found: 378.03.
-
¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, indole-H), 7.45–7.12 (m, 3H, aromatic), 4.20 (t, 2H, CH₂), 3.65 (q, 2H, CH₂NH), 2.55 (s, 6H, CH₃).
Challenges and Optimization
-
Alkylation Side Reactions :
-
Low Coupling Yields :
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the indole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several classes of molecules, including indole-based kinase inhibitors, thiazolidinones, and isoquinoline sulfonamides. Below is a detailed comparison:
Structural Analogues with Indole Moieties
- Compound 23 (N-(N-(4-Acetamido-3,5-dichlorobenzyl)carbamimidoyl)-2-(6-bromo-1H-indol-1-yl)acetamide) Structure: Features a 6-bromoindole linked via an acetamide group to a dichlorobenzylcarbamimidoyl core. Molecular Weight: 509.9 g/mol (ESI-MS) . Activity: Demonstrated in vitro efficacy in unspecified biological assays, though exact targets remain unclear .
Thiazolidinone-Based Analogues (NAT-1 and NAT-2)
- NAT-1 (N-[2-(4-Methoxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide) Structure: Combines a thiazolidinone ring with a methoxyphenyl group and nicotinamide. Key Differences: Lacks the bromoindole moiety, instead utilizing a thiazolidinone core linked to a methoxyphenyl group. This reduces electrophilic character but may enhance solubility .
- NAT-2 (N-[2-(3,5-Di-tert-butyl-4-hydroxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide) Structure: Incorporates a bulky di-tert-butyl-hydroxyphenyl group on the thiazolidinone core. Key Differences: The steric bulk of the tert-butyl groups may limit membrane permeability compared to the bromoindole-ethyl-isoxazole scaffold .
Isoquinoline Sulfonamide Inhibitors (H-Series)
- H-89 (N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide·2HCl) Structure: Features an isoquinoline sulfonamide core with a p-bromocinnamylaminoethyl side chain. Key Differences: The sulfonamide group and isoquinoline core differ significantly from the isoxazole carboxamide and indole in the target compound. H-89 is a well-characterized protein kinase A (PKA) inhibitor, suggesting divergent biological targets compared to the indole-isoxazole hybrid .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Electrophilic Reactivity : The 6-bromoindole group in the target compound likely enhances reactivity toward nucleophilic residues in target proteins, a feature shared with H-89’s p-bromocinnamyl group .
- Metabolic Stability : The isoxazole carboxamide moiety may confer greater resistance to hydrolysis compared to the acetamide group in Compound 23 .
- Target Selectivity : Unlike H-89’s specificity for PKA, the indole-isoxazole hybrid may exhibit broader kinase inhibition profiles, analogous to indole-based pan-kinase inhibitors.
Biological Activity
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1401540-84-8 |
| Molecular Formula | C16H16BrN3O2 |
| Molecular Weight | 362.22 g/mol |
This compound can be synthesized through various organic reactions involving indole derivatives and isoxazole intermediates. The specific mechanism of action is still under investigation, but it is believed to interact with various biological targets, potentially influencing pathways related to cell signaling and apoptosis.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, a related class of isoxazole derivatives demonstrated significant activity against drug-resistant strains of Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values ranged from 0.25 to 16 µg/mL, indicating potent antibacterial properties .
Anti-tumor Activity
Preliminary research suggests that this compound may exhibit anti-tumor activity. In vitro studies have shown that certain indole-based compounds can inhibit cancer cell proliferation by inducing apoptosis and inhibiting cell cycle progression. Further investigations are needed to determine the specific effects of this compound on various cancer cell lines.
Case Studies
- Antitubercular Activity : A study evaluated a library of isoxazole derivatives for their effectiveness against Mtb strains. Compounds with structural similarities to this compound exhibited promising results with low MIC values and favorable selectivity indices .
- Cytotoxicity Assessment : In a cytotoxicity study involving various cell lines, compounds similar to this indole derivative were assessed for their safety profiles. Results indicated that many derivatives maintained a high selectivity index (>10), suggesting low cytotoxicity at therapeutic concentrations .
Q & A
Q. What protocols ensure reproducibility in scaling up synthesis from milligrams to grams?
- Answer : Follow QbD (Quality by Design) principles:
- Critical Process Parameters (CPPs) : Document stirring rate, cooling gradients.
- In-line Monitoring : Use PAT (Process Analytical Technology) tools like ReactIR for real-time reaction tracking.
- Design Space : Define acceptable ranges for CPPs via risk assessment (ICH Q8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
